
1-Acetonyl-2-methyl-5-nitropyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetonyl-2-methyl-5-nitropyridinium bromide is a pyridinium salt, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a pyridinium ring substituted with acetonyl, methyl, and nitro groups, along with a bromide counterion.
准备方法
The synthesis of 1-acetonyl-2-methyl-5-nitropyridinium bromide typically involves the reaction of 2-methyl-5-nitropyridine with acetonyl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with the addition of a base like triethylamine to facilitate the formation of the pyridinium salt. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is isolated by filtration and purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
化学反应分析
1-Acetonyl-2-methyl-5-nitropyridinium bromide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetonyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide ions under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for hydrogenation, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Acetonyl-2-methyl-5-nitropyridinium bromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex pyridinium salts and other heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as ionic liquids and catalysts for organic synthesis.
作用机制
The mechanism of action of 1-acetonyl-2-methyl-5-nitropyridinium bromide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyridinium ring can also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
相似化合物的比较
1-Acetonyl-2-methyl-5-nitropyridinium bromide can be compared with other pyridinium salts, such as:
1-Benzyl-2-methyl-5-nitropyridinium bromide: Similar structure but with a benzyl group instead of an acetonyl group.
1-Acetonyl-2-methyl-4-nitropyridinium bromide: Similar structure but with the nitro group at the 4-position instead of the 5-position.
1-Acetonyl-3-methyl-5-nitropyridinium bromide: Similar structure but with the methyl group at the 3-position instead of the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
属性
CAS 编号 |
60891-71-6 |
|---|---|
分子式 |
C9H11BrN2O3 |
分子量 |
275.10 g/mol |
IUPAC 名称 |
1-(2-methyl-5-nitropyridin-1-ium-1-yl)propan-2-one;bromide |
InChI |
InChI=1S/C9H11N2O3.BrH/c1-7-3-4-9(11(13)14)6-10(7)5-8(2)12;/h3-4,6H,5H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
IUNVSPLCSFFYJS-UHFFFAOYSA-M |
规范 SMILES |
CC1=[N+](C=C(C=C1)[N+](=O)[O-])CC(=O)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


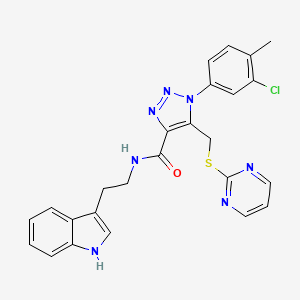
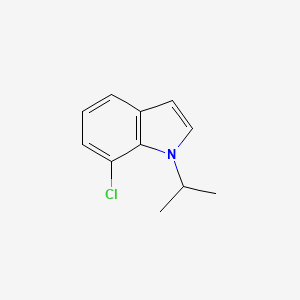
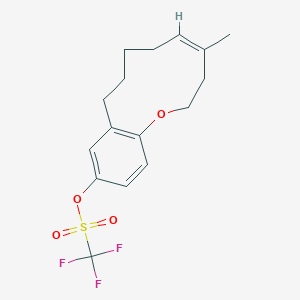
![tert-butyl[(4,5-difluoro-1H-benzimidazol-2-yl)methyl]carbamate](/img/structure/B14131264.png)
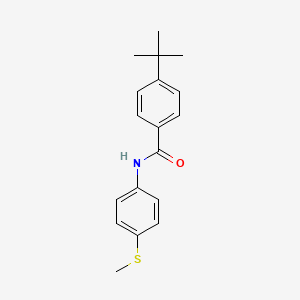
![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)
![(13S,14R)-3-hydroxy-13-methyl-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-17-one](/img/structure/B14131282.png)

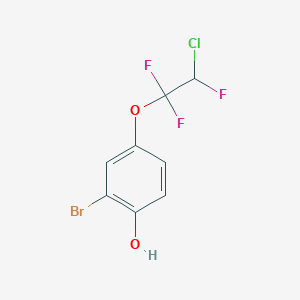

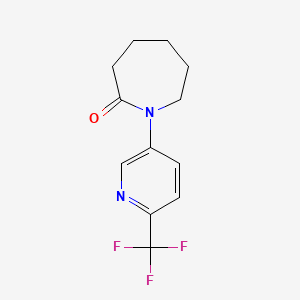

![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)
![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)
